Cholesteryl beta-maltoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40653-09-6 |
|---|---|
Molecular Formula |
C39H66O11 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O11/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-17-23(13-15-38(22,4)27(24)14-16-39(25,26)5)47-36-34(46)32(44)35(29(19-41)49-36)50-37-33(45)31(43)30(42)28(18-40)48-37/h9,20-21,23-37,40-46H,6-8,10-19H2,1-5H3/t21-,23?,24?,25-,26?,27?,28-,29-,30-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 |
InChI Key |
RBFSEMXDEGYUMU-OKXMRFQASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Cholesteryl Beta Maltoside and Analogues
Chemical Synthesis Pathways and Approaches for Cholesteryl beta-maltoside Derivatization
The chemical synthesis of this compound and its derivatives involves several strategic approaches to link the cholesterol and maltose (B56501) units and to introduce further modifications. A common method for creating the core structure is the Koenigs-Knorr reaction, which facilitates the glycosylation of cholesterol. nih.gov This reaction typically involves a glycosyl halide donor, such as acetobromomaltose, and an alcohol acceptor, in this case, cholesterol, often in the presence of a promoter like a silver or mercury salt.
Derivatization of this compound can be achieved through various chemical pathways to enhance its properties or to introduce specific functionalities. These modifications can be made to the cholesterol backbone, the maltose headgroup, or by introducing a linker between the two moieties. For instance, the hydroxyl groups on the maltose unit can be modified to alter the hydrophilicity of the amphiphile.
One approach to derivatization involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). d-nb.infobeilstein-journals.org This method allows for the efficient and specific conjugation of different molecular entities. For example, an azido-functionalized cholesterol derivative can be reacted with an alkyne-modified maltose, or vice versa, to form a triazole-linked glycoconjugate. d-nb.infobeilstein-journals.org This strategy has been employed to synthesize a variety of cholesterol-based conjugates with different pharmacophoric groups. d-nb.info
Furthermore, derivatization can be aimed at creating probes for biological studies. For instance, the introduction of a "clickable" azido (B1232118) group allows for the subsequent attachment of fluorescent or other reporter molecules, facilitating the study of the biodistribution and metabolism of these glycolipids. escholarship.org
Design and Synthesis of Novel Glyco-Steroidal Amphiphiles Utilizing Cholesterol Moieties
The design and synthesis of novel glyco-steroidal amphiphiles (GSAs) based on cholesterol are driven by the need for detergents that can effectively stabilize membrane proteins for structural biology applications, such as X-ray crystallography and cryo-electron microscopy. researchgate.netmemtein.comnih.gov The goal is to create molecules that mimic the natural lipid bilayer environment while possessing the necessary properties to keep membrane proteins soluble and stable in an aqueous solution.
A key design principle is the variation of both the hydrophobic (steroidal) and hydrophilic (glyco) parts of the amphiphile, as well as the linker connecting them. nih.gov Researchers have synthesized new classes of GSAs using different steroid units, including cholesterol, cholestanol, and diosgenin, as the hydrophobic core. researchgate.netmemtein.comnih.gov These steroidal units are combined with various linker types and lengths to optimize the head-to-tail distance, which is crucial for protein stability. nih.gov
One notable example is the development of CHOBIMALT, which consists of cholesterol β-glycosylated with a β-(1,6)-linked bis-maltoside. nih.gov The synthesis of CHOBIMALT involves a multi-step process that includes regioselective protection of the maltose hydroxyl groups, glycosylation of cholesterol, and subsequent deprotection steps. nih.gov
Another approach involves creating gemini (B1671429) amphiphiles, where two cholesterol units are linked to a single polar headgroup. acs.org The synthesis of these cholesterol-based gemini cationic lipids has been achieved by reacting a cholesteryl-containing precursor with α,ω-dibromoalkanes of varying lengths to create different spacer chains. acs.org These gemini lipids have shown enhanced gene transfection activities compared to their monomeric counterparts. acs.org
The general synthetic strategy for these novel GSAs often involves:
Functionalization of the Steroid: Modification of the cholesterol hydroxyl group to introduce a linker or a reactive group for subsequent glycosylation. nih.gov
Preparation of the Glycosyl Donor: Activation of the maltose or other sugar moiety at the anomeric carbon to facilitate the glycosylation reaction. nih.gov
Glycosylation: Coupling of the functionalized steroid with the activated sugar donor. nih.govnih.gov
Deprotection and Purification: Removal of protecting groups from the sugar hydroxyls to yield the final amphiphile. nih.gov
The efficacy of these newly synthesized GSAs is then evaluated by testing their ability to solubilize and stabilize model membrane proteins, often comparing their performance to established detergents like n-dodecyl-β-D-maltoside (DDM). researchgate.netmemtein.com
Methodologies for Isotopic Labeling in this compound Synthesis for Advanced Spectroscopic Applications
Isotopic labeling of this compound is essential for advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which is a powerful tool for studying the structure and dynamics of membrane proteins in a solution state. nih.govtandfonline.com The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the detergent molecule can significantly improve the quality of NMR spectra. tandfonline.com
Deuteration, or the replacement of hydrogen with deuterium, is a common isotopic labeling strategy for detergents used in NMR studies of membrane proteins. nih.govtandfonline.com Uniformly deuterated detergents, such as d39-DDM, help to eliminate strong, interfering proton signals from the detergent itself, which can obscure the signals from the protein of interest. nih.govresearchgate.net This leads to better-resolved spectra and higher sensitivity, which is particularly crucial for large membrane proteins. nih.govtandfonline.com
The synthesis of isotopically labeled this compound would follow similar principles to the synthesis of deuterated DDM. This would involve using isotopically labeled starting materials. For instance, to synthesize a fully deuterated this compound, one would need deuterated cholesterol and deuterated maltose. The synthesis of deuterated precursors like d7-D-glucose and d25-n-dodecanol has been reported for the synthesis of d39-DDM. nih.govtandfonline.com A similar approach could be envisioned for this compound, where deuterated cholesterol would be glycosylated with deuterated maltose.
The synthesis of a uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) involved coupling two molecules of d7-D-glucose to form d14-maltose, which was then coupled with d25-n-dodecanol. tandfonline.com This demonstrates the feasibility of synthesizing complex deuterated detergents.
Beyond uniform deuteration, selective isotopic labeling can also be employed. For example, specific positions on the cholesterol or maltose moiety could be labeled with ¹³C or ¹⁵N. This allows for specific interactions between the detergent and the protein to be probed using NMR. The synthesis of such selectively labeled compounds requires more intricate synthetic routes with precise control over the introduction of the isotopic label at the desired position.
The use of isotopically labeled cholesteryl esters as internal standards in mass spectrometry is another important application. google.com These standards, which can be labeled with deuterium, allow for accurate quantification of lipids in biological samples. google.com The synthesis of these standards involves attaching an isotopically labeled fatty acid to a lipid backbone. google.com
Supramolecular Assembly and Colloidal Behavior of Cholesteryl Beta Maltoside
Critical Micelle Concentration (CMC) and Aggregation Behavior of Cholesteryl beta-maltoside Micelles
This compound (CHOBIMALT) is a cholesterol-based detergent that self-assembles into micelles in aqueous solutions above a specific concentration known as the critical micelle concentration (CMC). nih.govmdpi.com The CMC is a fundamental parameter that characterizes the transition from a solution of monomers to one containing thermodynamically stable aggregates.
Fluorescence spectroscopy is a common technique used to determine the CMC of surfactants like CHOBIMALT. By monitoring the fluorescence of probes such as 8-anilino-1-napthalene sulfonic acid (ANS) or pyrene, which are sensitive to the polarity of their microenvironment, the onset of micelle formation can be detected. nih.govmdpi.com For CHOBIMALT, the CMC has been determined to be in the low micromolar range, specifically around 3–4 μM in aqueous solutions. nih.govmdpi.comfrontiersin.org This low CMC value is notably lower than that of many other sugar-based surfactants. mdpi.com
Once the CMC is exceeded, CHOBIMALT monomers aggregate to form micelles. The aggregation number, which represents the average number of monomers in a single micelle, has been determined using steady-state fluorescence quenching techniques. nih.gov Studies have shown that the aggregation number of CHOBIMALT micelles can vary with concentration. For instance, at a concentration of 0.1% (1 mM), the aggregation number was found to be approximately 185 ± 35, which increased to 222 ± 11 at 0.5% (4.8 mM) in pure water. nih.gov Similar values were obtained in buffered solutions containing NaCl. nih.gov Small-angle scattering experiments have also estimated aggregation numbers to be in the range of 200–300. mdpi.com
| Parameter | Value | Conditions | Source(s) |
| Critical Micelle Concentration (CMC) | 3–4 µM | Aqueous solution | nih.gov, mdpi.com |
| ~2.5 µM | H₂O | mdpi.com | |
| ~3 µM | H₂O-HCl solution (pH 2) | mdpi.com | |
| 4.0 ± 0.1 µM | Water | nih.gov | |
| 4.2 ± 0.2 µM | 10 mM Na-phosphate, 100mM NaCl, pH 7 | nih.gov | |
| Aggregation Number | 185 ± 35 | 0.1% (1 mM) CHOBIMALT in water | nih.gov |
| 222 ± 11 | 0.5% (4.8 mM) CHOBIMALT in water | nih.gov | |
| 200 ± 20 | 0.1% CHOBIMALT in 10 mM phosphate (B84403) buffer, pH 7, 100 mM NaCl | nih.gov | |
| 228 ± 25 | 0.5% CHOBIMALT in 10 mM phosphate buffer, pH 7, 100 mM NaCl | nih.gov | |
| 189–283 | 0.10–6.90 mM concentration range | mdpi.com |
Micellar Architecture and Morphology of this compound Assemblies
The architecture of micelles formed by amphiphilic molecules is dictated by the geometry and relative sizes of their hydrophilic and hydrophobic parts. openbiochemistryjournal.com In the case of CHOBIMALT, which possesses a bulky, rigid cholesterol tail and a relatively small maltoside headgroup, the resulting micelles adopt specific morphologies.
Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) studies have been employed to elucidate the structure of CHOBIMALT micelles. mdpi.com The analysis of scattering data suggests that CHOBIMALT forms micelles that are best described as polydisperse spherical or slightly ellipsoidal core-shell structures. mdpi.com This is in contrast to some other sugar-based surfactants with long alkyl tails, which can form elongated, cylindrical micelles. mdpi.com The more compact nature of the CHOBIMALT molecule, with its relatively short hydrophilic and hydrophobic moieties, favors the formation of these smaller, more spherical aggregates. mdpi.com
The core of the micelle is composed of the hydrophobic cholesterol moieties, while the hydrophilic maltoside headgroups form the outer shell, interacting with the surrounding aqueous environment. mdpi.com This arrangement effectively sequesters the water-insoluble cholesterol portion from the solvent.
Formation and Properties of Mixed Micelles Involving this compound and Co-Surfactants
CHOBIMALT can be combined with other conventional detergents to form mixed micelles, which can exhibit unique properties beneficial for biochemical and biophysical studies, particularly in the context of membrane proteins. nih.govmdpi.com The incorporation of CHOBIMALT into micelles of another detergent, such as n-dodecyl-β-D-maltoside (DDM), can alter the physical characteristics of the resulting aggregates. nih.govnih.gov
When CHOBIMALT is mixed with DDM, it can lead to changes in micelle morphology. nih.gov For instance, the addition of sterols like cholesteryl hemisuccinate (CHS), a cholesterol analog, to DDM micelles has been shown to induce a pseudo-bicelle-like architecture. nih.gov In this arrangement, the rigid sterol molecules are thought to insert into the less curved regions of the DDM micelle, creating a disk-like bilayer core composed of both DDM and the sterol, which is encircled by a belt of DDM molecules. nih.gov While CHS is not identical to CHOBIMALT, the principle of a rigid sterol derivative influencing micelle shape is relevant. The bulkier headgroup of CHOBIMALT, compared to CHS, may prevent some of the condensing effects seen with CHS, resulting in different mixed micelle characteristics. nih.gov
The formation of mixed micelles with co-surfactants like DDM has been explored for its potential to mimic the cholesterol-rich environment of native cell membranes, which can be crucial for maintaining the stability and function of solubilized membrane proteins. nih.govnih.gov For example, the combination of CHOBIMALT with DDM has been shown to confer long-term thermal stability to certain solubilized receptors. mdpi.com
Environmental Modulators and Their Impact on this compound Micelle Properties
The properties of surfactant micelles can often be influenced by environmental factors such as pH, ionic strength (salt concentration), and temperature. tandfonline.com However, studies on CHOBIMALT micelles have indicated a notable stability under certain changing conditions.
Research has shown that the CMC of CHOBIMALT is not significantly affected by changes in pH or the presence of salt. mdpi.com Fluorescence measurements revealed a CMC of approximately 3 µM in an acidic aqueous solution (pH 2), which is very close to the ~2.5 µM value obtained in pure water. mdpi.com This suggests that the acidity of the solvent does not have a substantial impact on the concentration at which micellization begins. mdpi.com
Similarly, the presence of salt appears to have a minimal effect on the CMC. mdpi.com Furthermore, small-angle scattering data indicates that the structure of the CHOBIMALT micelles remains largely unchanged in the presence of HCl. mdpi.com The aggregation number of CHOBIMALT micelles was also found to be similar in pure water and in a buffered solution containing 100 mM NaCl, reinforcing the observation that its aggregation behavior is stable in the presence of moderate salt concentrations. nih.gov This relative insensitivity to pH and ionic strength is a characteristic often observed for non-ionic detergents. unc.edu
Applications of Cholesteryl Beta Maltoside in Membrane Protein Research
Solubilization and Extraction Efficacy of Integral Membrane Proteins by Cholesteryl beta-maltoside
The primary challenge in studying integral membrane proteins is their extraction from the native lipid membrane into a soluble, stable form. Detergents achieve this by forming micelles that shield the protein's hydrophobic transmembrane domains from the aqueous environment.
This compound derivatives like CHOBIMALT have been developed to improve upon traditional methods. Unlike cholesterol itself or its common analog cholesteryl hemisuccinate (CHS), which are difficult to solubilize, CHOBIMALT is highly soluble in water and readily forms micelles at a low critical micellar concentration (CMC) of approximately 3–4 μM without requiring sonication or heat. nih.gov This property is advantageous for creating stable protein-detergent complexes.
Furthermore, this compound can be used to form mixed micelles with conventional detergents, such as n-dodecyl-β-D-maltoside (DDM). nih.gov This strategy combines the robust solubilization capacity of a primary detergent with the unique cholesterol-mimicking properties of this compound. nih.gov Studies show that mixed micelles containing CHOBIMALT form optically clear solutions more readily than those containing CHS, indicating favorable solubilization and mixing properties. nih.gov
Table 1: Physicochemical Properties of CHOBIMALT
| Property | Value | Significance in Protein Research |
|---|---|---|
| Chemical Structure | Cholesterol β-glycosylated with a β-(1,6)-linked bis-maltoside nih.gov | Combines the stabilizing cholesterol moiety with a solubilizing sugar headgroup. |
| Critical Micellar Concentration (CMC) | ~3-4 μM nih.gov | Low CMC indicates efficient micelle formation at low concentrations, preserving protein stability. |
| Aqueous Solubility | High; forms micelles without sonication or heat nih.gov | Overcomes the poor solubility of cholesterol and its derivatives like CHS. |
Role in Membrane Protein Stabilization and Preservation of Native Conformation
Maintaining the native structure and function of membrane proteins after their removal from the cell membrane is paramount. nih.govnih.gov Cholesterol is an essential component for the stability and function of many eukaryotic membrane proteins, particularly G protein-coupled receptors (GPCRs). nih.govmdpi.com
The inclusion of a cholesterol moiety within the detergent structure is intended to provide a more native-like environment, thereby enhancing protein stability. nih.govnih.gov The rigid sterol ring of cholesterol can favorably interact with transmembrane helices, reducing protein dynamics and preventing denaturation or aggregation. mdpi.comuci.edu While direct thermal stability data for proteins solubilized in pure this compound is limited, its design principle is based on the well-documented stabilizing effect of cholesterol and its analogs. nih.govpeakproteins.com The use of CHS as an additive to detergents like DDM is a common practice to increase the stability of fragile membrane proteins, a role that this compound aims to fulfill as a single molecule. peakproteins.comnih.gov
Cholesterol can modulate the function of membrane proteins through two primary mechanisms: by altering the physical properties of the surrounding membrane (or micelle) or through direct, specific binding to the protein. nih.govmdpi.com A cholesterol-based detergent can be instrumental in investigating these interactions.
A key application of a this compound derivative was demonstrated in the study of C99, a proteolytic fragment of Alzheimer's amyloid precursor protein. nih.govfrontiersin.org The high aqueous solubility of CHOBIMALT made it possible to perform experiments that successfully demonstrated C99 is a cholesterol-binding protein. nih.gov This highlights the utility of such detergents in functional assays where the delivery of cholesterol to a solubilized protein is critical. By serving as a soluble cholesterol surrogate, this compound enables the study of cholesterol's direct influence on protein function and ligand binding in a controlled detergent-based system. nih.gov
Utility in High-Resolution Structural Determination of Membrane Proteins
Obtaining high-resolution three-dimensional structures provides the deepest insights into membrane protein function. This compound's properties make it a potentially valuable tool for structural biology techniques like NMR and cryo-EM.
Solution NMR is a powerful technique for studying the structure and dynamics of small- to medium-sized membrane proteins reconstituted in detergent micelles. nih.govnih.govresearchgate.net The size and uniformity of the micelles are critical for obtaining high-quality NMR spectra.
The cholesterol-based detergent CHOBIMALT has been directly characterized using NMR spectroscopy. nih.gov Translational diffusion coefficients were measured using STE-BP (Stimulated Echo Bipolar Gradient Pulse) NMR experiments to assess how micelle size and properties change with concentration. nih.gov These studies provide precise biophysical data on the detergent system itself, which is crucial for interpreting NMR data of a protein solubilized within it. The ability to form well-defined, relatively small micelles makes this compound suitable for NMR studies aimed at elucidating protein-cholesterol interactions at an atomic level. nih.govnih.gov
Table 2: NMR Diffusion Data for CHOBIMALT Micelles
| CHOBIMALT Concentration | Translational Diffusion Coefficient | Inferred Property |
|---|---|---|
| 1.0% (10 mM) | Slower decay observed nih.gov | Indicates larger micellar structures at higher concentrations. |
| 0.1% (1 mM) | Faster decay observed nih.gov | Suggests smaller micelles or a mix of monomers and small micelles. |
Cryo-EM has become a dominant technique for determining the structures of large membrane proteins and their complexes. nih.govresearchgate.netmemtein.com A key challenge in cryo-EM sample preparation is to maintain the protein's structural integrity in a thin layer of vitreous ice. The composition of the detergent micelle is critical, as it can significantly impact particle distribution, orientation, and the final resolution of the structure. researchgate.netmemtein.com
The use of cholesterol analogs like CHS in combination with detergents such as Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) is a frequent strategy in cryo-EM to stabilize eukaryotic membrane proteins. nih.govacs.org A single detergent molecule like this compound that contains both the solubilizing and stabilizing components could offer advantages by creating a more homogeneous and well-defined protein-detergent complex. This can lead to better particle behavior in the ice and potentially higher-resolution reconstructions, making it a promising agent for integration into advanced cryo-EM sample preparation workflows. nih.gov
Facilitation of X-ray Crystallography for Challenging Membrane Protein Targets
The structural determination of membrane proteins via X-ray crystallography remains a formidable challenge due to their inherent instability outside of the native lipid bilayer. nih.gov Cholesteryl β-maltoside, a cholesterol-based detergent, has emerged as a valuable tool in overcoming some of these hurdles, particularly for intricate targets like G protein-coupled receptors (GPCRs). nih.govnih.gov
The unique amphipathic nature of cholesteryl β-maltoside, combining a hydrophilic maltose headgroup with a hydrophobic cholesterol tail, allows it to create a more native-like microenvironment around the membrane protein. This can be crucial for maintaining the protein's structural integrity and conformational homogeneity, which are prerequisites for successful crystallization.
In the crystallization of GPCRs, which are notoriously flexible and unstable, the addition of cholesterol or its derivatives to the crystallization matrix has been shown to be beneficial. nih.govnih.gov For instance, in the crystallization of the β2-adrenergic receptor, cholesterol was a key additive to the lipidic cubic phase (LCP), a membrane-mimetic matrix used for crystallization, leading to larger and better-diffracting crystals. nih.govnih.gov The presence of cholesterol in the LCP is thought to slow down crystal growth, which can result in more ordered crystals. nih.gov
While direct crystallization with cholesteryl β-maltoside is one application, it is also part of a broader strategy that recognizes the importance of cholesterol in stabilizing membrane proteins. Many successful crystallizations of GPCRs have been achieved in LCP where the host lipid, monoolein (B16389), is doped with cholesterol. nih.gov This underscores the principle that maintaining a cholesterol-rich environment, which cholesteryl β-maltoside can provide during solubilization and purification, is critical for the structural integrity of many membrane proteins. nih.govccmb.res.in
Table 1: Examples of Membrane Proteins Crystallized with the Aid of Cholesterol or its Derivatives
| Protein Target | Crystallization Method | Role of Cholesterol/Derivative | Reference |
| β2-adrenergic receptor | Lipidic Cubic Phase (LCP) | Additive to monoolein to improve crystal size and quality. | nih.govnih.gov |
| Adenosine A2A receptor | Lipidic Cubic Phase (LCP) | Used in conjunction with monoolein for crystallization. | nih.gov |
| Rhodopsin | Vapor Diffusion | N/A (Example of a GPCR where crystallization strategies are well-established). | nih.gov |
It is important to note that while cholesterol and its derivatives are often beneficial, the optimal conditions are highly protein-dependent and require empirical screening. The use of cholesteryl hemisuccinate (CHS), another cholesterol derivative, has also been prevalent in stabilizing GPCRs for structural studies. ccmb.res.in However, the ability of CHS to perfectly mimic the effects of natural cholesterol is a subject of ongoing research. ccmb.res.in The success of these cholesterol-based approaches highlights a critical principle in membrane protein crystallography: creating a biomimetic environment is key to preserving the native structure and facilitating the formation of well-ordered crystals.
Development of Biomimetic Environments Utilizing this compound
The study of membrane proteins necessitates their extraction from the native cell membrane and reconstitution into artificial environments that mimic the lipid bilayer. Cholesteryl β-maltoside plays a significant role in the creation of such biomimetic systems, which are essential for functional and structural investigations.
Formation of Lipid Vesicles and Liposomes
Lipid vesicles, or liposomes, are spherical structures composed of a lipid bilayer enclosing an aqueous core. youtube.com They are widely used as a model membrane system. The formation of liposomes typically involves the hydration of a thin lipid film, which then self-assembles into vesicles. While cholesteryl β-maltoside is not a primary component of the final liposome (B1194612) structure, its properties as a detergent can be utilized in the preparation process.
Cholesterol itself is a crucial component in many liposome formulations, as it modulates the fluidity, permeability, and stability of the lipid bilayer. nih.govresearchgate.netnih.gov By incorporating cholesterol, liposomes can be made more rigid and less permeable, which can be important for various applications. google.com The presence of cholesterol can also influence the phase transition temperature of the lipids, making the liposomes more stable over a wider range of temperatures. youtube.com
The process of creating proteoliposomes, which are liposomes containing one or more embedded proteins, often involves the use of detergents to solubilize both the lipids and the protein. youtube.com A detergent like cholesteryl β-maltoside could theoretically be used in this initial solubilization step. The detergent is then removed, typically by dialysis or size-exclusion chromatography, which prompts the self-assembly of the lipids and protein into a proteoliposome.
Incorporation into Nanodiscs and Bicelles for Membrane Protein Studies
Nanodiscs and bicelles are other advanced model membrane systems that provide a more native-like environment for membrane proteins compared to traditional detergent micelles. researchgate.netnih.gov
Nanodiscs are discoidal patches of a lipid bilayer encircled by a "belt" of amphipathic helical proteins known as membrane scaffold proteins (MSPs). nih.govnih.govcusabio.com This structure renders the membrane protein soluble in aqueous solutions while maintaining it in a lipid environment. The preparation of nanodiscs involves the self-assembly of MSPs, lipids, and the target membrane protein from a detergent-solubilized mixture. mdpi.com While various detergents can be used for this process, the inclusion of cholesterol in the lipid mixture is often critical, especially for GPCRs, to maintain their activity. researchgate.net
Bicelles are another form of discoidal lipid aggregate, typically formed from a mixture of long-chain and short-chain phospholipids. nih.gov These structures can be used for solution and solid-state NMR studies of membrane proteins. nih.govmit.edu Similar to nanodiscs, the incorporation of cholesterol into bicelles can create a more ordered and native-like lipid environment. nih.gov For instance, the development of sphingomyelin (B164518) and cholesterol-rich (SCOR) bicelles has provided a valuable tool for studying proteins in a lipid composition that more closely resembles the mammalian plasma membrane. nih.gov
Table 2: Comparison of Biomimetic Environments for Membrane Protein Studies
| Feature | Liposomes | Nanodiscs | Bicelles |
| Structure | Spherical lipid bilayer enclosing an aqueous core. | Discoidal lipid bilayer encircled by membrane scaffold proteins. | Discoidal lipid aggregates of long- and short-chain lipids. |
| Typical Size | 50 nm to several micrometers | 8–16 nm in diameter | Variable, can be isotropic or magnetically aligned. |
| Key Advantage | Can encapsulate soluble molecules; used for delivery. | Provides a defined, soluble, and stable lipid environment. | Amenable to both solution and solid-state NMR studies. |
| Role of Cholesterol | Modulates membrane fluidity, permeability, and stability. | Often crucial for the stability and activity of embedded proteins, especially GPCRs. | Creates a more ordered and native-like lipid environment. |
Mechanistic Investigations of Cholesteryl Beta Maltoside Interactions
Molecular Basis of Cholesteryl beta-maltoside Interaction with Integral Membrane Proteins
This compound is a synthetic, cholesterol-based detergent designed to facilitate the study of integral membrane proteins (IMPs), particularly those whose structure and function are dependent on cholesterol. nih.govontosight.ai Its unique architecture, comprising a hydrophobic cholesterol core and a hydrophilic β-glycosylated bis-maltoside headgroup, confers high aqueous solubility, overcoming a primary challenge associated with using endogenous cholesterol in biochemical and structural studies. nih.gov
The molecular interaction of this compound with IMPs is fundamentally based on its amphiphilic nature, allowing it to form micelles in aqueous solutions and to create a membrane-mimetic environment that solubilizes and stabilizes proteins. nih.govtandfonline.commdpi.com Above its critical micelle concentration (CMC) of approximately 3–4 μM, this compound self-assembles into large micelles (210 ± 30 kDa) without requiring disruptive methods like sonication or elevated temperatures. nih.gov
A key mechanism for its utility is its incorporation into mixed micelles with conventional detergents, such as n-dodecyl-β-D-maltoside (DDM). nih.gov In this system, the cholesterol moiety of this compound is positioned to interact directly with the transmembrane domains of the protein. This interaction can mimic the native lipid environment, satisfying the protein's specific requirement for cholesterol. nih.govnih.gov The stabilization arises from the cholesterol portion of the molecule occupying specific cholesterol-binding sites on the protein surface. These sites, which can include consensus motifs like CRAC (Cholesterol Recognition/Interaction Amino Acid Consensus) and CARC, often feature specific amino acid residues such as tyrosine, glutamine, and asparagine that can form hydrogen bonds with the sterol's hydroxyl group, and hydrophobic residues (leucine, isoleucine, valine) that interact with the rigid sterol ring system. nih.govfrontiersin.org
A prominent example of this stabilizing effect was observed with the human kappa opioid receptor type 1 (hKOR1), a G-protein coupled receptor (GPCR). While this compound alone was not effective for extracting the receptor from the membrane, its addition to DDM micelles dramatically enhanced the thermal stability of the solubilized hKOR1. nih.gov This demonstrates that the molecular basis of its interaction involves providing a cholesterol interface that stabilizes the native protein fold within a detergent micelle.
Table 1: Physicochemical Properties of this compound Micelles
| Property | Value | Method of Determination | Source |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | 3 - 4 μM | Fluorescence Spectroscopy (Pyrene) | nih.gov |
| Apparent CMC | 4.0 ± 0.1 mM | Fluorescence Spectroscopy (8-ANS in water) | nih.gov |
| Micelle Molecular Mass | 210 ± 30 kDa | Diffusion Measurements | nih.gov |
This compound as a Functional Mimic of Endogenous Cholesterol in Biological Processes
This compound serves as a crucial functional mimic of endogenous cholesterol, enabling the investigation of biological processes that are otherwise difficult to study due to cholesterol's poor water solubility. nih.gov Many IMPs, including a significant number of GPCRs, ion channels, and transporters, require cholesterol for proper folding, stability, and activity. nih.govnih.govfrontiersin.org Cholesterol can regulate protein function through direct allosteric binding or by modifying the physical properties of the surrounding membrane. nih.govacs.org
The utility of this compound as a cholesterol surrogate was decisively demonstrated in studies of the 99-residue C-terminal domain of the amyloid precursor protein (C99). Researchers were able to prove that C99 is a cholesterol-binding protein, an experiment made possible only by the high aqueous solubility of this compound relative to cholesterol or other derivatives like cholesteryl hemisuccinate (CHS). nih.gov
By incorporating this compound into detergent micelles, researchers can create a controlled in vitro environment that recapitulates the cholesterol-rich native membrane. nih.gov This approach is vital for studying a wide range of cholesterol-dependent functions. For example, cholesterol is known to directly modulate the activity of GPCRs by binding to their transmembrane domains, which can inhibit certain functions like phospholipid scrambling or allosterically enhance ligand affinity and G-protein coupling. nih.govfrontiersin.orgacs.org The Smoothened (SMO) receptor requires covalent modification by cholesterol for its full activation, a highly specific interaction that highlights the need for effective mimics in mechanistic studies. nih.gov The ability of this compound to present a cholesterol molecule in a soluble, accessible form allows for the detailed biochemical and biophysical characterization of these specific protein-sterol interactions.
Table 2: Examples of Cholesterol-Dependent Protein Functions Amenable to Study with Mimics
| Protein/System | Cholesterol-Dependent Process | Potential Role for this compound | Source |
|---|---|---|---|
| Amyloid Precursor Protein (C99) | Direct binding of cholesterol to the C-terminal domain. | Demonstrated cholesterol binding where native cholesterol was unusable. | nih.gov |
| GPCRs (general) | Inhibition of phospholipid scrambling activity. | To reconstitute and assay scramblase activity in a controlled lipid environment. | nih.gov |
| Chemokine Receptor CCR3 | Dose-dependent increase in ligand affinity and G-protein coupling. | To investigate the allosteric modulation of receptor conformation and signaling. | frontiersin.orgacs.org |
| Smoothened (SMO) Receptor | Covalent modification by cholesterol is required for activation. | To study the mechanism of auto-cholesterylation in a cell-free system. | nih.gov |
| Tetraspanin CD81 | Cholesterol binding regulates association with protein partners (e.g., CD19). | To analyze the role of direct cholesterol binding in the formation of protein complexes. | uu.nl |
Impact of this compound on Protein-Lipid Interactions and Membrane Dynamics
The introduction of this compound into a membrane-mimetic system significantly influences protein-lipid interactions and the collective dynamics of the assembly. nih.gov Its impact extends beyond simple protein stabilization to actively structuring the local environment around the protein, thereby better replicating the complex native membrane.
Cholesterol, and by extension its mimics, alters protein-lipid interactions by directly competing for space at the protein-lipid interface. It can bind to non-annular sites, which are specific pockets on the protein surface formed by multiple transmembrane helices, displacing detergent or other lipid molecules. frontiersin.org This specific binding is not passive; it can induce or stabilize distinct protein conformations, thereby allosterically regulating function. nih.gov For instance, molecular dynamics simulations have shown that cholesterol can limit the conformational variability of GPCRs, biasing the receptor towards states with higher ligand affinity. frontiersin.orgacs.org The presence of this compound in a detergent micelle introduces this critical regulatory component, allowing for a more physiologically relevant analysis of protein structure and function.
Furthermore, this compound affects the dynamics and physical properties of the membrane mimetic itself. Endogenous cholesterol is a key modulator of membrane dynamics, known to induce a liquid-ordered (l_o) phase, increase the mechanical rigidity of the bilayer, and alter acyl chain order. frontiersin.orgplos.org These changes in the membrane's physical properties can indirectly regulate the function of embedded proteins. nih.gov When this compound is included in mixed micelles, it is presumed to confer some of these cholesterol-like properties onto the micelle, creating a more ordered and constrained environment around the protein compared to a standard detergent micelle. nih.gov This can influence lateral pressure profiles and membrane curvature, factors known to be important for the function of transporters and channels. nih.govnih.gov Studies using fluorescent probes like DPH and Laurdan in model membranes have quantified how cholesterol increases membrane order at both the hydrophobic core and the hydrophilic interface, an effect that this compound is designed to replicate in soluble systems. plos.org
Table 3: Influence of Cholesterol on Membrane Properties (Mimicked by this compound)
| Membrane Property | Effect of Cholesterol | Method of Observation | Source |
|---|---|---|---|
| Acyl Chain Order (Hydrophobic Core) | Increases order (less fluid) | DPH Fluorescence Anisotropy | plos.org |
| Acyl Chain Packing (Interface) | Increases packing order | Laurdan Generalized Polarization (GP) | plos.org |
| Membrane Phase Behavior | Promotes formation of liquid-ordered (Lo) phase | Two-Photon Excitation Microscopy | plos.org |
| Water Penetration | Reduces water permeation at the headgroup level | Fluorescence Lifetime Measurements | plos.org |
| Protein Conformational Landscape | Biases toward specific functional states | Molecular Dynamics Simulations / Spectroscopy | acs.org |
Advanced Characterization Techniques for Cholesteryl Beta Maltoside Systems
Small-Angle Scattering for Micellar Structure and Interaction Parameters (e.g., SANS, SAXS)
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for the structural investigation of cholesteryl beta-maltoside (also known as Chobimalt) micellar solutions. mdpi.comexcillum.com These methods provide information on the size, shape, and interactions of the micelles. mdpi.comnih.gov
Analysis of SANS and SAXS data for Chobimalt reveals the formation of micelles with a core-shell structure, where the cholesterol moiety forms the hydrophobic core and the maltoside group forms the hydrophilic shell. mdpi.com The scattering data are often analyzed using model fitting procedures that consider a core-shell form factor and a hard-sphere structure factor to account for inter-micellar interactions. mdpi.com Studies have concluded that Chobimalt forms micelles with polydisperse spherical or moderately elongated ellipsoidal shapes. mdpi.com The aggregation numbers, which represent the number of detergent molecules per micelle, have been determined to be in the range of 189 to 283 for concentrations between 0.10 mM and 6.90 mM. mdpi.com
SAXS experiments show a characteristic scattering pattern with a distinct oscillation, which differs from SANS data due to the strong contrast in electron density between the micelle's core and shell for X-rays. mdpi.com This feature makes SAXS particularly effective for validating the core-shell model. mdpi.com The structural parameters derived from both SANS and SAXS analyses are generally in good agreement. mdpi.com
Detailed structural parameters for Chobimalt micelles, as determined by fitting SAXS data, are presented below. The analysis utilizes a polydisperse spherical core-shell model.
| Concentration (mM) | Core Radius (Å) | Shell Thickness (Å) | Aggregation Number (Nagg) |
|---|---|---|---|
| 0.17 | 19.8 | 10.0 | 210 |
| 1.72 | 19.8 | 10.0 | 210 |
| 6.88 | 20.0 | 10.0 | 220 |
Data sourced from a study on Chobimalt micelle structure. researchgate.net
Spectroscopic Approaches for Analyzing Self-Assembly and Protein Interactions
Spectroscopic techniques are crucial for understanding the self-assembly of this compound and its interactions with proteins. nih.govnih.gov Fluorescence spectroscopy, in particular, is a common method for determining the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. mdpi.com For Chobimalt, the CMC has been determined by fluorescence measurements to be approximately 2.5–3.0 μM. mdpi.comresearchgate.net
In the context of membrane protein research, cholesterol-based detergents and additives are frequently used to maintain the structural integrity and function of proteins, especially G-protein coupled receptors (GPCRs). nih.govnih.gov The interaction between these detergents and proteins is often analyzed using various spectroscopic and binding assays. nih.govnih.gov
Dynamic Light Scattering (DLS) for Colloidal Property Assessment
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it well-suited for assessing the colloidal properties of this compound micelles. mdpi.comutdallas.edu DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, from which the hydrodynamic diameter (Dₕ) and the homogeneity of the micelle population can be derived. utdallas.eduazonano.com
Studies on mixed micellar systems containing non-ionic, cholesterol-based additives and other detergents like n-dodecyl-β-D-maltoside (DDM) have used DLS to characterize the resulting aggregates. For example, mixed micelles of DDM and a cholesterol-diglucose additive were found to form globular structures with a hydrodynamic diameter of about 8 nm. nih.gov This demonstrates the utility of DLS in evaluating how cholesterol derivatives influence the size of detergent micelles.
| Detergent System | Hydrodynamic Diameter (Dₕ) (nm) | Reference |
|---|---|---|
| n-Dodecyl-β-D-maltoside (DDM) | ~6.8 | nih.gov |
| Mixed Micelles (DDM:Chol-DG) | ~8 | nih.gov |
| Mixed Micelles (DDM:Chol-Tris) | ~8 | nih.gov |
Comparative Analyses and Methodological Considerations
Comparative Performance of Cholesteryl beta-maltoside with Traditional Detergents in Membrane Protein Research
The efficacy of a detergent is often judged by its ability to solubilize membrane proteins from the lipid bilayer while maintaining their structural integrity and functional activity. Traditional detergents such as n-dodecyl-β-D-maltoside (DDM), n-octyl-β-D-glucoside (OG), 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO) have been widely used in membrane protein research. However, their performance can vary significantly depending on the specific protein and the downstream application.
n-Dodecyl-β-D-maltoside (DDM): DDM is one of the most popular non-ionic detergents due to its gentle nature and effectiveness in solubilizing a wide range of membrane proteins. peakproteins.commdpi.com It possesses a low critical micelle concentration (CMC) of approximately 0.17 mM, which is economically advantageous as less detergent is required to maintain protein solubility. peakproteins.commdpi.com However, some sensitive membrane proteins, particularly G-protein coupled receptors (GPCRs), can be unstable in DDM alone, often necessitating the inclusion of additives like cholesteryl hemisuccinate (CHS) to enhance stability. peakproteins.com The combination of DDM with CHS is frequently used to create a more membrane-like environment, which helps in preserving the structural integrity and activity of eukaryotic membrane proteins. sciengine.comacrobiosystems.com
n-Octyl-β-D-glucoside (OG): OG is a non-ionic glucoside detergent that was heavily utilized in the early days of membrane protein biochemistry. peakproteins.com It is known for its high CMC of about 20 mM, which requires larger quantities for protein purification and can be a disadvantage. peakproteins.commdpi.com Compared to DDM, OG is considered to be a harsher detergent and can be detrimental to the stability of more delicate membrane proteins like GPCRs. peakproteins.com
CHAPS and CHAPSO: CHAPS and CHAPSO are zwitterionic detergents derived from bile salts, featuring a cholesterol-like steroidal structure. mdpi.comlabome.com They have very high CMCs (around 8-10 mM) and form small micelles, which facilitates their removal by dialysis. mdpi.com CHAPS is commonly employed in sample preparation for techniques like isoelectric focusing. labome.com CHAPSO, with its more polar headgroup, is particularly useful for solubilizing highly hydrophobic proteins. labome.com Studies have shown that CHAPS and CHAPSO can be highly efficient in extracting certain active membrane proteins, such as the serotonin (B10506) 5-HT1A receptor. nih.gov However, their bile salt-derived structure is topologically distinct from cholesterol, leading to different interactions with membrane proteins. nih.gov For some proteins, like the ABC transporter MsbA, zwitterionic detergents such as CHAPS and LDAO have been shown to cause aggregation. acs.orgnih.gov
The following table provides a comparative overview of the physicochemical properties of these traditional detergents.
| Detergent | Type | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mdpi.com | ~50 mdpi.com | Gentle, widely used, low CMC, often requires CHS for sensitive proteins. peakproteins.commdpi.com |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | ~20 peakproteins.commdpi.com | ~25 mdpi.com | Harsher than DDM, high CMC. peakproteins.com |
| CHAPS | Zwitterionic | ~8-10 mdpi.com | ~6 mdpi.com | Bile salt derivative, high CMC, easily dialyzable. mdpi.comlabome.com |
| CHAPSO | Zwitterionic | ~8-10 mdpi.com | ~7 mdpi.com | More polar than CHAPS, effective for hydrophobic proteins. mdpi.comlabome.com |
This compound, with its cholesterol backbone, offers a more biomimetic hydrophobic core compared to the flexible alkyl chains of DDM and OG or the distinct topology of bile salt derivatives. This structural similarity to native cholesterol is anticipated to provide superior stabilization for proteins that have specific cholesterol-binding sites or are sensitive to their lipid environment.
Evaluation Against Other Cholesterol Derivatives and Analogues
The importance of cholesterol in maintaining the structure and function of many eukaryotic membrane proteins has led to the development of various cholesterol-based and steroidal detergents. serva.de These are often used as additives or as primary solubilizing agents.
Cholesteryl Hemisuccinate (CHS): CHS is a widely used water-soluble cholesterol derivative that is frequently added to other detergents, most notably DDM, to stabilize membrane proteins. sciengine.comacrobiosystems.comserva.de The addition of CHS to DDM micelles can create a more native-like environment, which is crucial for the stability of many eukaryotic proteins, including GPCRs. sciengine.comnih.gov While highly effective as an additive, CHS is an anionic derivative and its behavior in lipid nanodiscs has been shown to differ from that of native cholesterol, with CHS molecules tending to cluster around scaffold proteins rather than distributing uniformly. researchgate.net This suggests that while beneficial, CHS may not perfectly replicate the interactions of native cholesterol. researchgate.net
Digitonin (B1670571): Digitonin is a natural steroidal saponin (B1150181) that has a long history of use in membrane protein research. peakproteins.com It is known for forming well-defined micelles, which is advantageous for structural studies like cryo-electron microscopy (cryo-EM). nih.gov However, digitonin is a complex mixture of related compounds, which can lead to variability, and it is also highly toxic. peakproteins.comnih.gov
Glyco-diosgenin (GDN): GDN was developed as a synthetic, non-toxic alternative to digitonin. nih.gov It features a hydrophobic steroid core and a hydrophilic di-maltose head group. nih.gov GDN has gained popularity in cryo-EM due to its ability to form stable, homogenous micelles. nih.govmdpi.com It has proven effective in stabilizing a variety of challenging membrane proteins. memtein.com
Chol-Tris and Chol-DG: These are non-ionic amphiphiles with a cholesterol hydrophobic moiety. researchgate.net Chol-Tris has a Tris-hydroxymethyl polar head group, while Chol-DG has a branched diglucose head group. researchgate.net They were designed to have high similarity to the planar steroid core of cholesterol with small to medium-sized polar heads. researchgate.net
CHOBIMALT: This detergent consists of cholesterol β-glycosylated with a β-(1,6)-linked bis-maltoside. nih.gov It was developed to be a true cholesterol analog with high aqueous solubility. nih.gov It has been used to demonstrate cholesterol binding to proteins and can form mixed micelles with traditional detergents like DDM. nih.gov
The table below summarizes the key features of these cholesterol derivatives and analogues.
| Compound | Type | Key Features |
| Cholesteryl Hemisuccinate (CHS) | Anionic Cholesterol Derivative | Commonly used as a stabilizing additive with other detergents like DDM. sciengine.comserva.de May not perfectly mimic cholesterol distribution in nanodiscs. researchgate.net |
| Digitonin | Steroidal Saponin | Natural product, forms well-defined micelles, but is toxic and can be heterogeneous. peakproteins.comnih.gov |
| Glyco-diosgenin (GDN) | Synthetic Steroidal Detergent | Non-toxic alternative to digitonin, excellent for cryo-EM, stabilizes a wide range of proteins. nih.govmemtein.com |
| Chol-Tris | Non-ionic Cholesterol Amphiphile | Cholesterol backbone with a Tris-hydroxymethyl headgroup. researchgate.net |
| Chol-DG | Non-ionic Cholesterol Amphiphile | Cholesterol backbone with a branched diglucose headgroup. researchgate.net |
| CHOBIMALT | Non-ionic Cholesterol Detergent | Cholesterol with a bis-maltoside headgroup, designed as a highly soluble cholesterol analog. nih.gov |
This compound distinguishes itself within this group by combining the authentic cholesterol hydrophobic domain with a well-characterized and generally mild maltoside headgroup. This design aims to provide the specific, stabilizing interactions of cholesterol in a format that is more amenable to standard detergent-based protein purification and characterization protocols.
Strategic Detergent Selection and Screening Methodologies Incorporating this compound
The optimal detergent for a given membrane protein is often unpredictable, necessitating a screening approach to identify the best conditions for solubilization and stabilization. gbiosciences.com The "best" detergent is highly protein-specific, and what works for one protein may not work for another. gbiosciences.comnih.gov
A strategic approach to detergent screening involves several key steps:
Initial Solubilization Trials: A panel of detergents representing different classes (non-ionic, zwitterionic, steroidal) is used to extract the target protein from the membrane. The efficiency of solubilization is assessed, often by Western blotting or a functional assay if available.
Assessment of Monodispersity and Stability: The solubilized protein-detergent complexes are analyzed for their homogeneity using techniques like size-exclusion chromatography (SEC). acs.org The stability of the protein in each detergent can be further assessed over time or under thermal stress. nih.gov
Functional Assays: The activity of the protein in different detergents is measured to ensure that the chosen detergent preserves its native conformation and function. For receptors, this often involves ligand binding assays. nih.gov
The inclusion of this compound in such screening panels is a logical step, particularly for eukaryotic membrane proteins known or suspected to interact with cholesterol. It can be screened as a primary solubilizing agent or as an additive to other detergents like DDM.
Modern screening methodologies can be accelerated through high-throughput techniques. For instance, cleavable detergents have been developed that allow for efficient detergent exchange. acs.org A protein can be solubilized in a cleavable detergent, and then this detergent can be chemically removed and replaced by a series of different test detergents, allowing for rapid screening of conditions for protein stability and activity. acs.orgnih.gov this compound could be readily incorporated as one of the test detergents in such a workflow.
Ultimately, the goal of detergent screening is to find the mildest possible conditions that effectively solubilize the protein while maintaining its long-term stability and functional integrity. The unique properties of this compound, combining the cholesterol scaffold with a gentle maltoside headgroup, make it a valuable and strategic addition to the toolkit for any membrane protein research project.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing cholesteryl beta-maltoside in academic research?
- Methodological Answer : Synthesis typically involves esterification of cholesterol with activated maltoside derivatives under anhydrous conditions, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks for the maltose headgroup and cholesterol backbone) and mass spectrometry (MS) for molecular weight validation. Purity is assessed using reversed-phase HPLC with UV detection at 210 nm .
Q. How can researchers ensure batch-to-batch consistency when working with this compound in lipid membrane studies?
- Methodological Answer : Implement strict quality control (QC) protocols, including HPLC purity checks (>98%), mass spectrometry validation, and lipid monolayer stability tests. For sensitive assays (e.g., membrane fluidity studies), request additional analyses such as peptide content or solvent residue quantification to minimize variability .
Q. What experimental techniques are recommended for studying this compound's role in lipid bilayer organization?
- Methodological Answer : Use differential scanning calorimetry (DSC) to analyze phase transitions and small-angle X-ray scattering (SAXS) to study lamellar spacing. Fluorescence anisotropy with probes like DPH can quantify membrane fluidity changes induced by the compound .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility in aqueous buffers be systematically resolved?
- Methodological Answer : Employ a factorial design to test variables such as buffer pH, ionic strength, and temperature. Use dynamic light scattering (DLS) to monitor aggregation and compare results across multiple batches. Cross-validate findings with molecular dynamics simulations to identify thermodynamic drivers of solubility .
Q. What strategies optimize the separation of this compound from complex biological matrices using HPLC?
- Methodological Answer : Apply artificial neural network-genetic algorithm (ANN-GA) modeling to optimize mobile phase composition (e.g., acetonitrile/isopropanol gradients) and column temperature. Validate the method with spiked biological samples and confirm recovery rates via tandem MS .
Q. How should researchers design experiments to investigate this compound’s interaction with lipid rafts in cellular membranes?
- Methodological Answer : Use detergent-resistant membrane (DRM) isolation followed by LC-MS/MS to quantify raft incorporation. Pair this with Förster resonance energy transfer (FRET) to study proximity to raft markers like GM1 ganglioside. Include controls with cholesterol analogs to isolate maltoside-specific effects .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing multivariate datasets in this compound metabolism studies?
- Methodological Answer : Use principal component analysis (PCA) to identify key variables (e.g., esterase activity, transport rates) and partial least squares regression (PLS-R) to model dose-response relationships. Validate models with bootstrapping to ensure robustness .
Q. How can researchers address reproducibility challenges in studies involving this compound and lipoprotein interactions?
- Methodological Answer : Standardize protocols for lipoprotein isolation (e.g., ultracentrifugation density gradients) and pre-treat samples with lipoprotein lipase inhibitors. Report detailed metadata, including donor demographics and fasting status, to contextualize variability .
Ethical and Reporting Standards
Q. What ethical considerations are critical when publishing data on this compound’s biological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
